molecular formula C25H23N5O2S B2659610 N-(4-cyanophenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1115457-98-1

N-(4-cyanophenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2659610
CAS No.: 1115457-98-1
M. Wt: 457.55
InChI Key: ABUIRUWHLUZLJH-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2-d]pyrimidin core, a bicyclic heterocycle fused from pyrrole and pyrimidine rings. Key structural elements include:

  • 3-propyl group: Enhances lipophilicity and steric bulk.
  • 7-phenyl substituent: Facilitates π-π interactions in target binding.
  • 5-methyl group: Modulates electronic properties of the core.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S/c1-3-13-30-24(32)23-22(20(15-29(23)2)18-7-5-4-6-8-18)28-25(30)33-16-21(31)27-19-11-9-17(14-26)10-12-19/h4-12,15H,3,13,16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUIRUWHLUZLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-cyanophenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

PropertyDetails
CAS Number 1115457-98-1
Molecular Formula C25H23N5O3S
Molecular Weight 473.5 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes that play crucial roles in cellular signaling pathways. For example, it may affect kinases involved in cancer progression.
  • Receptor Modulation : It may interact with receptors such as VEGFR (Vascular Endothelial Growth Factor Receptor), which is significant in angiogenesis and cancer growth.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. A notable case study involved screening a library of compounds on multicellular spheroids to identify novel anticancer agents. N-(4-cyanophenyl)-2-{...} was found to exhibit significant cytotoxic effects against various cancer cell lines, demonstrating its potential as an effective anticancer agent .

Enzyme Inhibition Studies

In vitro studies have evaluated the compound's inhibitory effects on several key enzymes:

  • Cholinesterases : The compound exhibited dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate potency.
EnzymeIC50 Value (µM)
Acetylcholinesterase10.4
Butyrylcholinesterase7.7

These results suggest that the compound may have applications in treating conditions related to cholinergic dysfunctions .

Case Studies and Research Findings

  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of N-(4-cyanophenyl)-2-{...}. Results indicated favorable absorption and distribution profiles, supporting its potential for further development as a therapeutic agent.
  • Toxicological Assessments : Preliminary toxicity studies revealed that the compound has a manageable safety profile at therapeutic doses, making it a candidate for further clinical trials.

Comparison with Similar Compounds

Core Heterocycle Variations

Thieno[2,3-d]pyrimidin Analogs

Example: 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide ()

  • Core: Thieno[2,3-d]pyrimidin (thiophene fused to pyrimidine) vs. pyrrolo[3,2-d]pyrimidin.
  • Key Differences :
    • Aromaticity : Thiophene’s sulfur atom reduces electron density compared to pyrrole’s nitrogen, altering reactivity and binding interactions.
    • Substituents : 5-methylfuran and propenyl groups introduce distinct steric and electronic profiles compared to the target’s 7-phenyl and 3-propyl groups.
  • Functional Group Similarities: Both share a sulfanyl acetamide linkage, but the target’s 4-cyanophenyl vs. 2-methylphenyl group impacts solubility and target affinity .
Pyrrolo[1,2-b]pyridazine Derivatives

Example: (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide ()

  • Core : Pyrrolo[1,2-b]pyridazine (pyridazine fused to pyrrole) vs. pyrrolo[3,2-d]pyrimidin.
  • Key Differences: Ring Size: Pyridazine (six-membered) vs. pyrimidine (five-membered) alters conformational flexibility and hydrogen-bonding capacity. Substituents: Trifluoromethyl and morpholinoethoxy groups enhance metabolic stability but increase molecular weight compared to the target’s simpler phenyl and propyl groups .

Substituent-Driven Comparisons

Cyanoacetamide Derivatives

Examples : Compounds 13a–e ()

  • General Structure: 2-cyano-2-[2-(aryl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide.
  • Key Differences: Core: Hydrazinylidene ethanamide vs. pyrrolopyrimidin, resulting in planar vs. bicyclic geometries. Functional Groups: Sulfamoylphenyl vs. cyanophenyl; the former introduces sulfonamide motifs (hydrogen-bond donors/acceptors), while the latter prioritizes electron withdrawal.
  • Synthetic Parallels : Both classes utilize coupling reactions (e.g., diazonium salt reactions) for aryl group introduction, though yields for 13a–e (94–95%) suggest high efficiency .
Propyl vs. Propenyl Substituents
  • Target Compound : 3-propyl group provides saturated alkyl chain, favoring hydrophobic interactions.

Physicochemical and Spectroscopic Comparisons

NMR Profiling
  • Methodology: As demonstrated in , NMR chemical shifts (e.g., δ 2.30 ppm for CH3 in 13a) help identify substituent effects. For the target compound, regions analogous to "A" and "B" in Figure 6 () would highlight shifts from the 4-cyanophenyl and propyl groups .
  • Key Peaks: Acetamide NH: ~10.10–11.95 ppm (similar to 13a–b). Aromatic Protons: Expected downfield shifts due to the electron-withdrawing cyano group.
Solubility and logP
  • Target Compound: The 4-cyanophenyl group likely reduces solubility vs. methoxy-substituted analogs (e.g., 13b), which benefit from polar OCH3 groups .
  • logP Estimation: Propyl and phenyl groups increase hydrophobicity compared to morpholinoethoxy-containing derivatives ().

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